molecular formula C12H24O2Si2 B14397357 Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane CAS No. 89861-14-3

Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane

Cat. No.: B14397357
CAS No.: 89861-14-3
M. Wt: 256.49 g/mol
InChI Key: HDDMQHBPNYIPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane is an organosilicon compound characterized by its unique structure, which includes a furan ring substituted with trimethylsilyl and ethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane typically involves the reaction of furan derivatives with trimethylsilyl reagents under controlled conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of a boron reagent with a halogenated furan derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane has several scientific research applications:

Mechanism of Action

The mechanism of action of Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The furan ring can act as a reactive site for electrophilic and nucleophilic attacks, facilitating the formation of new chemical bonds .

Properties

CAS No.

89861-14-3

Molecular Formula

C12H24O2Si2

Molecular Weight

256.49 g/mol

IUPAC Name

trimethyl-[2-(2-trimethylsilylfuran-3-yl)ethoxy]silane

InChI

InChI=1S/C12H24O2Si2/c1-15(2,3)12-11(7-9-13-12)8-10-14-16(4,5)6/h7,9H,8,10H2,1-6H3

InChI Key

HDDMQHBPNYIPSJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CO1)CCO[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.